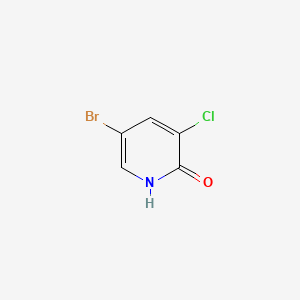

5-Bromo-3-chloro-2-hydroxypyridine

Overview

Description

5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7) is a halogenated pyridine derivative with the molecular formula C₅H₃BrClNO and a molecular weight of 222.45 g/mol. It is primarily used in research settings for drug discovery and chemical synthesis due to its reactive halogen atoms (bromo and chloro) and hydroxyl group, which enable diverse functionalization pathways . The compound is provided as a research-grade chemical with a purity >98% and requires strict storage conditions: solutions should be stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its solubility in organic solvents like DMSO and aqueous buffers facilitates its use in biochemical assays and cross-coupling reactions.

Mechanism of Action

Target of Action

Similar compounds such as 5-chloro-2-hydroxypyridine have been reported to act as donor ligands and exist in zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes .

Mode of Action

It can be inferred from the related compound 5-chloro-2-hydroxypyridine that it might interact with its targets through the formation of complexes .

Biological Activity

5-Bromo-3-chloro-2-hydroxypyridine is a heterocyclic organic compound characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a hydroxyl group. Its molecular formula is CHBrClNO, and it has a molecular weight of approximately 208.44 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its halogenated structure enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal proliferation, suggesting that this compound could also possess these capabilities.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or substrate in enzyme-catalyzed reactions, influencing metabolic pathways within cells.

- Cell Signaling Modulation : It can affect cell signaling pathways and gene expression, potentially altering cellular responses to external stimuli.

- Halogen Bonding : The presence of halogens (bromine and chlorine) may enhance binding affinity to specific receptors or enzymes through halogen bonds, which could improve pharmacological activity compared to non-halogenated analogs.

Pharmacological Potential

Given its structural features, this compound is being explored as a potential candidate for drug development. Its ability to interact with biological systems suggests it could be useful in treating various diseases, particularly those involving microbial infections. Further studies are needed to elucidate its exact pharmacological mechanisms and therapeutic applications.

Study on Antimicrobial Activity

In a study examining the antimicrobial effects of halogenated pyridines, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The study emphasized the importance of the halogen substituents in enhancing the compound's bioactivity.

Enzyme Inhibition Studies

Another investigation focused on the inhibition of specific enzymes by this compound. The compound was found to effectively inhibit the activity of certain enzymes involved in metabolic pathways, suggesting its potential use in regulating biochemical processes within cells. The inhibition was quantified using standard enzyme assays, demonstrating dose-dependent effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | CHBrClNO | Yes | Yes |

| 2-Bromo-3-chloro-5-hydroxypyridine | CHBrClNO | Moderate | No |

| 5-Chloro-2-hydroxypyridine | CHClNO | Yes | Moderate |

This table illustrates that while this compound shows strong antimicrobial and enzyme inhibition activities, other compounds may exhibit varying levels of efficacy.

Scientific Research Applications

5-Bromo-3-chloro-2-hydroxypyridine (C5H3BrClNO) is a chemical compound with diverse applications, commonly used in synthesizing various chemical compounds . It is also known under other names, such as 5-bromo-3-chloropyridin-2-ol and 5-bromo-3-chloropyridin-2(1h)-one .

Synthesis Applications

This compound is a crucial intermediate in synthesizing various compounds .

Reaction with Bromine and Sodium Sulfite

- This compound is produced by adding bromine to 3-chloro-2-hydroxypyridine in dimethylformamide at 0° C, followed by the addition of water and sodium sulfite . The mixture is then extracted with dichloromethane, dried over sodium sulfate, filtered, and evaporated to yield this compound .

Reaction with Phosphorus Tribromide

- Reacting this compound with phosphorus tribromide at 160° C yields 3-chloro-2,5-dibromopyridine . The reaction mixture is cooled, poured into ice water, extracted with dichloromethane, washed with sodium bicarbonate solution, dried over sodium sulfate, filtered, and evaporated . The product is then purified using silica gel chromatography .

Reaction with Potassium Carbonate

- 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is synthesized by adding potassium carbonate to a solution of tetrahydro-2H-pyran-4-yl methanesulfonate and 5-bromo-3-chloropyridine-1-ol in N,N-dimethylformamide at 100° C . The mixture is diluted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated, followed by purification via flash column chromatography on silica gel .

Use in Hypolipidemic Synthesis

5-Halo-2-hydroxynicotinic acids, synthesized using this compound, are useful as hypolipidemics . These compounds can lower lipid levels in the body and are described in U.S. Patents 3,709,991 and 3,738,990 .

Application in diabetes mellitus treatment

3-Bromo-5-chloro-pyridines, derived from this compound, are useful in treating chronic complications arising from diabetes mellitus, such as cataracts, retinopathy, and neuropathy .

Synthesis of 3-bromo, 2-hydroxy substitute pyridine

- The 3-bromo, 2-hydroxy substitute pyridine is synthesized through the reaction of a 3-bromo, 2-amino substituted pyridine with water in the presence of a diazotizing reagent . Suitable diazotizing reagents include t-butyl nitrite, sulfuric acid/sodium nitrite, and hydrochloric acid/sodium nitrite . The reaction is carried out between -10° and 50° C, preferably at 0° C .

Conversion to di-halo-substituted form

- The pyridine is then converted to the corresponding di-halo-substituted form via nucleophilic displacement by heating to between 80° and 120° C in a polar aprotic solvent such as 1,3-dimethyl-2-imidazolidone or dimethylformamide . A halo-containing nucleophilic reagent such as phosphorous oxybromide or a solution of 1:1/triphenylphosphine:bromine is used to effect displacement of the hydroxy group .

Regiospecific displacement

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-Bromo-3-chloro-2-hydroxypyridine?

The synthesis typically involves halogenation and functional group interconversion. For example, bromination of pyridine derivatives under controlled conditions (e.g., using N-bromosuccinimide) followed by chlorination at the 3-position. Hydroxyl groups can be introduced via hydrolysis of methoxy precursors or direct hydroxylation using oxidizing agents. Parallel methods are described for related compounds, such as the synthesis of 5-bromo-2-chloro-3-methylpyridine via bromination of amino precursors .

Q. How can the purity and identity of this compound be verified experimentally?

Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- NMR Spectroscopy (¹H, ¹³C, and DEPT) to confirm substitution patterns and detect impurities.

- Melting Point Analysis (compare with literature values; e.g., similar bromo-chloro pyridines exhibit melting points in the 70–100°C range ).

- HPLC-PDA to assess purity (>95% recommended for research-grade material).

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS) for related pyridine derivatives. Key precautions include:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Avoidance of skin contact (potential irritant; see GHS classifications for similar compounds ).

- Proper storage in airtight containers away from light and moisture.

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in nucleophilic substitution reactions of this compound?

Regioselectivity depends on the leaving group’s reactivity and catalytic systems. For example:

- Palladium catalysis (e.g., Pd₂dba₃/Xantphos) favors substitution at the bromine position due to stronger C-Br bond activation .

- Neat conditions (no catalyst) may favor substitution at the chlorine position via an SNAr mechanism, particularly with electron-withdrawing groups (e.g., hydroxyl) activating the ring .

- Steric effects from the hydroxyl group may further modulate selectivity.

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for halogenated pyridines?

- Differential Scanning Calorimetry (DSC) provides precise phase transition data.

- Cross-validate with single-crystal X-ray diffraction (using programs like SHELXL ) to confirm molecular packing and polymorphism.

- Compare solvent recrystallization methods, as impurities or solvate formation can alter melting points .

Q. How does tautomerism of the hydroxyl group affect the reactivity of this compound?

The hydroxyl group can tautomerize between pyridinone (keto) and hydroxypyridine (enol) forms. This impacts:

- Acidity : The enol form increases acidity (pKa ~8–10), influencing solubility and metal coordination.

- Electrophilic substitution : The keto form deactivates the ring, directing reactions to the 4- or 6-positions.

- Hydrogen bonding : Stabilizes crystal structures, as seen in related hydroxypyridines .

Q. What advanced techniques are used to study the electronic effects of substituents in this compound?

- DFT Calculations : Predict charge distribution and reactive sites (e.g., Fukui indices for electrophilic/nucleophilic attack).

- UV-Vis Spectroscopy : Correlate substituent effects with absorption maxima (e.g., bromine and chlorine increase λmax due to hyperconjugation).

- X-Ray Photoelectron Spectroscopy (XPS) : Quantify electronegativity impacts on core electron binding energies.

Q. Methodological Considerations

- Crystallography : For structure determination, use SHELX programs to refine data from single-crystal X-ray experiments, accounting for halogen-heavy atoms in Fourier maps .

- Synthetic Optimization : Screen bases (e.g., Cs₂CO₃ vs. KOtBu) and solvents (DMF vs. THF) to improve yields in cross-coupling reactions .

Comparison with Similar Compounds

The structural and functional nuances of 5-bromo-3-chloro-2-hydroxypyridine can be elucidated by comparing it to related pyridine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Substituent Effects on Reactivity :

- The bromo group in this compound is a superior leaving group compared to chloro, enabling preferential substitution in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- The hydroxyl group at C2 facilitates hydrogen bonding and directs electrophilic substitution to adjacent positions, unlike methyl or methoxy groups in analogues like 2-chloro-3-bromo-5-methylpyridine .

Positional Isomerism :

- Switching halogen positions (e.g., 3-bromo-5-chloro-2-hydroxypyridine vs. the target compound) alters electronic distribution. For example, bromo at C3 may deactivate the ring differently, affecting nucleophilic aromatic substitution (SNAr) rates .

Steric and Solubility Considerations :

- The methyl group in 2-chloro-3-bromo-5-methylpyridine increases hydrophobicity, reducing aqueous solubility compared to hydroxyl-containing derivatives .

- 5-Bromo-2-hydroxypyridine, lacking a chloro group, has reduced steric hindrance, making it more amenable to reactions requiring planar transition states .

Functional Group Interplay: The hydroxyl group in the target compound can be derivatized to ethers or esters, expanding its utility in medicinal chemistry. In contrast, amino-substituted analogues (e.g., 5-amino-3-bromo-2-methylpyridine) exhibit higher nucleophilicity, favoring alkylation or acylation reactions .

Thermal and Chemical Stability :

- Halogenated pyridines with electron-withdrawing groups (e.g., nitro in 5-bromo-2-chloro-3-nitropyridine) are less stable under basic conditions compared to hydroxylated derivatives, which benefit from intramolecular hydrogen bonding .

Properties

IUPAC Name |

5-bromo-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWYUROVLMVBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973794 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-70-7 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.